molecular formula C15H21N3O4 B1674288 FA-Gly-Leu-NH2 CAS No. 26400-33-9

FA-Gly-Leu-NH2

Cat. No. B1674288
CAS RN: 26400-33-9
M. Wt: 307.34 g/mol
InChI Key: JRGRHYPAYAJGAF-FYJFLYSWSA-N
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Description

FA-Gly-Leu-NH2, also known as Furylacryloylglycylleucinamide, is a compound with the molecular formula C15H21N3O4 . It is a furylacryloyl dipeptide .


Synthesis Analysis

A novel and efficient strategy has been developed for the synthesis of FA-Gly-Leu-NH2 (FAGLA), a furylacryloyl dipeptide substrate for the thermolysin from Bacillus thermoproteolyticus .


Molecular Structure Analysis

The molecular structure of FA-Gly-Leu-NH2 consists of 43 bonds in total. There are 22 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amide (aliphatic), 2 secondary amides (aliphatic), and 1 Furane .


Physical And Chemical Properties Analysis

FA-Gly-Leu-NH2 has a molecular weight of 307.34 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 8 . The Topological Polar Surface Area is 114 Ų . The compound has a Heavy Atom Count of 22 .

Scientific Research Applications

Synthesis of Furylacryloyl Dipeptide Substrate

FA-Gly-Leu-NH2 (FAGLA) is a furylacryloyl dipeptide substrate. A novel and efficient strategy has been developed for the synthesis of FAGLA . This synthetic method is practical and can be used in various scientific research applications .

Substrate for Thermolysin

FA-Gly-Leu-NH2 is a good substrate for thermolysin, an enzyme from Bacillus thermoproteolyticus . Thermolysin is a neutral protease, and the use of FA-Gly-Leu-NH2 as a substrate can help in studying the enzyme’s activity and properties .

Substrate for Bacillus subtilis Neutral Protease

In addition to thermolysin, FA-Gly-Leu-NH2 is also a substrate for the neutral protease from Bacillus subtilis . This makes it useful in research related to this particular enzyme .

Substrate for Fibrinolytic Neutral Metalloendopeptidase EM 19000

FA-Gly-Leu-NH2 is a substrate for the fibrinolytic neutral metalloendopeptidase EM 19000 from Streptococcus faecalis . This application is particularly relevant in research related to fibrinolysis and blood clotting .

Antioxidant Research

FA-Gly-Leu-NH2 may have potential applications in antioxidant research . Antioxidant peptides are a hotspot in food science, pharmaceuticals, and cosmetics . The efficient screening of antioxidant peptides stands at the forefront of cutting-edge research .

Food Science

FA-Gly-Leu-NH2 could be used in food science, particularly in the development of functional foods with antioxidant properties . The binding ability of antioxidant peptides to the Keap1 ligand was investigated by molecular docking .

Safety and Hazards

The safety data sheet for FA-Gly-Leu-NH2 suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water .

Mechanism of Action

Target of Action

FA-Gly-Leu-NH2, also known as a tachykinin (TK), is a small bio-active peptide . The primary targets of this compound are the neurokinin receptors , specifically the neurokinin-1 receptor (NK1R) and neurokinin-3 receptor (NK3R) . These receptors are G protein-coupled receptors that play crucial roles in various physiological functions and are involved in different steps of carcinogenesis .

Mode of Action

The interaction of FA-Gly-Leu-NH2 with its targets involves binding to the neurokinin receptors. This binding is mediated through a common carboxyl-terminal sequence, Phe-X-Gly-Leu-Met-NH2, where X is either a branched aliphatic or aromatic amino acid . The binding of the peptide to the receptor triggers a variety of effector mechanisms, including protein synthesis and activation of several transcription factors .

Biochemical Pathways

The binding of FA-Gly-Leu-NH2 to neurokinin receptors initiates and activates signaling pathways involved in cancer development and progression . These pathways influence various steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .

Pharmacokinetics

It is known that the compound is a substrate for certain enzymes, such as thermolysin, a neutral protease from bacillus subtilis, and a fibrinolytic neutral metalloendopeptidase from streptococcus faecalis .

Result of Action

The molecular and cellular effects of FA-Gly-Leu-NH2’s action are primarily related to its role in carcinogenesis. It contributes to angiogenesis, mitogenesis, metastasis, and other growth-related events, thereby influencing the development and progression of cancer .

properties

IUPAC Name

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-10(2)8-12(15(16)21)18-14(20)9-17-13(19)6-5-11-4-3-7-22-11/h3-7,10,12H,8-9H2,1-2H3,(H2,16,21)(H,17,19)(H,18,20)/b6-5+/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGRHYPAYAJGAF-FYJFLYSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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